molecular formula C14H17N5O3S B5667059 ethyl 4-(2,1,3-benzothiadiazol-5-ylcarbamoyl)piperazine-1-carboxylate

ethyl 4-(2,1,3-benzothiadiazol-5-ylcarbamoyl)piperazine-1-carboxylate

Cat. No.: B5667059
M. Wt: 335.38 g/mol
InChI Key: QRYHCVYHTPDPBX-UHFFFAOYSA-N
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Description

Ethyl 4-(2,1,3-benzothiadiazol-5-ylcarbamoyl)piperazine-1-carboxylate is a complex organic compound that features a benzothiadiazole moiety, which is known for its strong electron-withdrawing properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-(2,1,3-benzothiadiazol-5-ylcarbamoyl)piperazine-1-carboxylate typically involves multi-step organic reactions. One common method includes the reaction of 2,1,3-benzothiadiazole with piperazine in the presence of a suitable coupling agent, followed by esterification with ethyl chloroformate. The reaction conditions often require an inert atmosphere, such as nitrogen, and the use of solvents like dichloromethane or tetrahydrofuran. The reaction temperature is usually maintained at room temperature to slightly elevated temperatures to ensure optimal yields.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(2,1,3-benzothiadiazol-5-ylcarbamoyl)piperazine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The benzothiadiazole moiety can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine ring, where nucleophiles replace hydrogen atoms.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid at room temperature.

    Reduction: Lithium aluminum hydride in dry ether under reflux conditions.

    Substitution: Sodium hydride in dimethylformamide at elevated temperatures.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

Ethyl 4-(2,1,3-benzothiadiazol-5-ylcarbamoyl)piperazine-1-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 4-(2,1,3-benzothiadiazol-5-ylcarbamoyl)piperazine-1-carboxylate involves its interaction with specific molecular targets. The benzothiadiazole moiety can interact with electron-rich sites in biological molecules, leading to various biochemical effects. The piperazine ring can also interact with receptors or enzymes, modulating their activity. These interactions can affect cellular pathways and processes, contributing to the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 4-(2,1,3-benzothiadiazol-5-ylcarbamoyl)piperazine-1-carboxylate is unique due to its combination of a benzothiadiazole moiety with a piperazine ring, which imparts distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development.

Properties

IUPAC Name

ethyl 4-(2,1,3-benzothiadiazol-5-ylcarbamoyl)piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N5O3S/c1-2-22-14(21)19-7-5-18(6-8-19)13(20)15-10-3-4-11-12(9-10)17-23-16-11/h3-4,9H,2,5-8H2,1H3,(H,15,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRYHCVYHTPDPBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(=O)NC2=CC3=NSN=C3C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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